Methyl 2-(3-bromo-2-nitrophenyl)acetate

Übersicht

Beschreibung

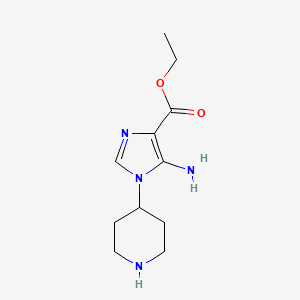

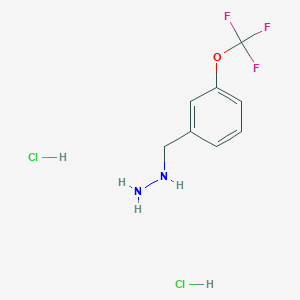

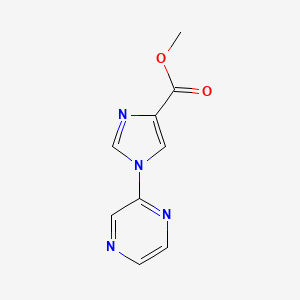

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 185200-33-3 . It has a molecular weight of 274.07 . The IUPAC name for this compound is methyl (3-bromo-4-nitrophenyl)acetate .

Synthesis Analysis

The synthesis of “Methyl 2-(3-bromo-2-nitrophenyl)acetate” involves a reaction with nitric acid in sulfuric acid. A stirred mixture of methyl 3chlorophenylacetate (10.8 g, 47.1 mmol) in H2SO4 (15.1 ml) was added HNO3 (2.8 ml, 70.7 mmol) at 0 C. The reaction mixture was gradually raised to room temperature for 5.5 h. The reaction mixture was poured into ice water and extracted with CHCl3. The combined extracts were washed with aq. NaHCO3 and brine. After dried over Na2SO4, the extracts were concentrated in vacuo. The residue was chromatographed on silica gel [500 g, n-hexane/EtOAc (10/1)] to give methyl 3-bromo-4-nitrophenylacetate (3.69 g, 29%) as a yellow oil .Molecular Structure Analysis

The InChI Code for “Methyl 2-(3-bromo-2-nitrophenyl)acetate” is 1S/C9H8BrNO4/c1-15-9 (12)5-6-2-3-8 (11 (13)14)7 (10)4-6/h2-4H,5H2,1H3 . The linear formula for this compound is C9H8BRNO4 .Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” has a molecular weight of 274.07 g/mol . The specific physical properties such as boiling point, melting point, and density are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Condensation and Synthesis

- Methyl 2-(3-bromo-2-nitrophenyl)acetate is involved in chemical reactions that lead to the formation of cycloheptatriene derivatives, which can be transformed into arcyriacyanin-type alkaloids. This process is indicative of its role in the synthesis of complex organic compounds (Mayer, Hinze, Polborn, & Steglich, 2004).

Nitration Reactions

- The compound demonstrates its utility in nitration reactions, which are crucial in organic chemistry for introducing nitro groups into molecules. This process is important for the synthesis of various organic compounds (Cooper & Scrowston, 1972).

Substrate for Enzyme Assays

- It serves as a substrate in the assay of β-glucuronidase activity. The chemical synthesis of related compounds has been used for studying enzyme kinetics, demonstrating its application in biochemical research (Kato et al., 1960).

Glycosylation Studies

- The compound is utilized in glycosylation studies, specifically in the synthesis of p-nitrophenyl 6-O-β-d-galactopyranosyl-β-d-galactopyranoside. This showcases its role in the synthesis of complex glycosides, which are significant in biological systems (Abbas, Barlow, & Matta, 1981).

Kinetic Studies

- It is used in kinetic studies, particularly in the investigation of reactions with 2,4-diamino-1,3,5-triazines. These studies contribute to understanding reaction mechanisms and rates in organic chemistry (Konakahara et al., 1988).

Synthesis of Bioactive Compounds

- The compound plays a role in the synthesis of bioactive compounds, such as those used in pharmaceutical research. This includes the synthesis of various derivatives and intermediates used in drug development (Kang, 2007).

Glycosidase Activity Studies

- It is part of studies investigating glycosidase activity on p-nitrophenyl glycosides. This indicates its application in enzymology and the study of carbohydrate-active enzymes (Fenger & Bols, 2010).

Involvement in Rearrangement Reactions

- The compound is involved in rearrangement reactions, particularly in the context of producing valuable 2-nitro substituted aniline derivatives. These types of reactions are pivotal in organic synthesis and the production of specialized organic molecules (Buchstaller & Anlauf, 2004).

Safety and Hazards

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It’s also advised to keep away from heat/sparks/open flames/hot surfaces and to not spray on an open flame or other ignition source .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for Methyl 2-(3-bromo-2-nitrophenyl)acetate.

Mode of Action

Related compounds are known to interact with their targets, leading to various biological activities

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, leading to diverse biological activities

Pharmacokinetics

A related compound, methyl 2-(4-bromo-2-nitrophenyl)acetate, is suggested to have high gi absorption and is bbb permeant . These properties could potentially impact the bioavailability of Methyl 2-(3-bromo-2-nitrophenyl)acetate.

Result of Action

Related compounds have been shown to exhibit various biological activities

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds

Eigenschaften

IUPAC Name |

methyl 2-(3-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKQXTVZNYOCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-bromo-2-nitrophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)

![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)

![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)